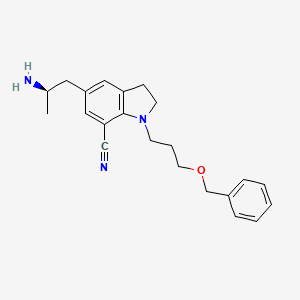

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile

Descripción general

Descripción

®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by its complex structure, which includes an indoline core, a benzyloxypropyl side chain, and an aminopropyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

Introduction of the Benzyloxypropyl Side Chain: The benzyloxypropyl side chain is introduced via an alkylation reaction using a suitable alkylating agent, such as 3-(benzyloxy)propyl bromide, in the presence of a base like potassium carbonate.

Addition of the Aminopropyl Group: The aminopropyl group is added through reductive amination, where the indoline derivative is reacted with 2-aminopropanol in the presence of a reducing agent like sodium cyanoborohydride.

Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Major Products Formed

Oxidation: Indole derivatives with various oxidation states.

Reduction: Amines or other reduced forms of the carbonitrile group.

Substitution: Compounds with modified benzyloxypropyl side chains.

Aplicaciones Científicas De Investigación

Pharmacological Studies

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile has been investigated for its pharmacological properties, particularly as a potential treatment for various conditions. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into neuropsychiatric disorders.

Antidepressant Activity

Studies have indicated that compounds similar to this compound may exhibit antidepressant effects. Research has focused on its ability to modulate serotonin and norepinephrine levels in the brain, which are critical pathways in the treatment of depression .

Anticancer Potential

Recent investigations have explored the compound's anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is under study for various types of cancers, including breast and prostate cancer .

Neuroprotective Effects

The neuroprotective capabilities of this compound are being researched in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its potential to protect neuronal cells from oxidative stress is a significant area of focus .

Case Studies

Mecanismo De Acción

The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group may facilitate binding to these targets, while the indoline core and benzyloxypropyl side chain contribute to the overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-methanol: Similar structure but with a methanol group instead of a carbonitrile group.

Uniqueness

®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbonitrile group, in particular, differentiates it from similar compounds and may contribute to its specific reactivity and interactions.

This detailed overview provides a comprehensive understanding of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is a synthetic organic compound belonging to the indoline class. This compound has garnered attention due to its potential biological activities, including interactions with various biological targets and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Key physical properties include:

- Molecular Weight : 349.469 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 539.3 °C at 760 mmHg

- Flash Point : 280 °C

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes, leading to various pharmacological effects.

The mechanism of action involves binding to biological targets, which may include:

- Receptors : Potential interactions with neurotransmitter receptors, influencing signaling pathways.

- Enzymes : Inhibition or modulation of enzyme activity, impacting metabolic processes.

Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated that administration of the compound led to significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies demonstrated that it could reduce cell death in neuronal cell lines exposed to harmful agents, indicating its potential for treating neurodegenerative diseases.

| Study Focus | Findings | Reference |

|---|---|---|

| Antidepressant Activity | Reduced immobility in forced swim test | |

| Neuroprotective Effects | Decreased cell death in oxidative stress models |

Applications in Medicine

Due to its diverse biological activities, this compound is being explored as a lead compound for drug development targeting:

- Mood Disorders : Potential use in treating depression and anxiety.

- Neurodegenerative Diseases : Investigated for protective roles in conditions like Alzheimer's disease.

Propiedades

IUPAC Name |

5-[(2R)-2-aminopropyl]-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFDLYCEXANTHE-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432615 | |

| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459868-73-6 | |

| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.